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Abstract
Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has

emerged as a molecule of significant interest in the scientific community. This technical guide

provides a comprehensive overview of the discovery, history, and biological activities of

Gomisin M1, with a particular focus on its anti-HIV and potential anti-cancer properties.

Detailed experimental methodologies, quantitative bioactivity data, and visualizations of

relevant signaling pathways are presented to serve as a valuable resource for researchers in

the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History
Gomisin M1 was first isolated and structurally elucidated in 1982 by Yukinobu Ikeya and his

colleagues from the fruits of Schisandra chinensis Baill. (Schisandraceae)[1]. This discovery

was part of a broader investigation into the chemical constituents of this traditional medicinal

plant, which led to the identification of several new lignans, including gomisins L1, L2, and M2,

alongside Gomisin M1[1]. The structure of Gomisin M1 was determined through chemical and

spectral analysis[1]. A related compound, Gomisin M2, has also been isolated from Schisandra

rubriflora[2].

Initially, the biological activities of Gomisin M1 were not extensively explored. However,

subsequent research has revealed its potential as a potent antiviral and anti-cancer agent.
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Chemical Properties
Property Value

Molecular Formula C₂₂H₂₆O₆[3]

Molecular Weight 386.4 g/mol [3]

IUPAC Name

4,5,19-trimethoxy-9,10-dimethyl-15,17-

dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-

1(19),2,4,6,12,14(18)-hexaen-3-ol[3]

CAS Number 82467-50-3[3]

Biological Activities and Mechanism of Action
Anti-HIV Activity
Gomisin M1 has demonstrated potent anti-HIV activity. Studies have shown it to be a potent

agent against HIV-1 with an EC₅₀ of less than 0.65 μM in H9 T cell lines[4]. The therapeutic

index (TI) for its anti-HIV-1 activity is greater than 68[4].

While the precise mechanism of action for Gomisin M1 is not fully elucidated, related gomisins,

such as halogenated derivatives of gomisin J, have been identified as non-nucleoside inhibitors

of HIV-1 reverse transcriptase (RT)[5][6]. This suggests that Gomisin M1 may also exert its

anti-HIV effects through the inhibition of this critical viral enzyme. The early phase of the HIV

life cycle is inhibited by these compounds[5].

Potential Anti-Cancer Activity and Signaling Pathways
Direct studies on the anti-cancer signaling pathways modulated by Gomisin M1 are limited.

However, extensive research on other members of the gomisin family provides strong

indications of its potential mechanisms. Several gomisins have been shown to exert anti-cancer

effects by modulating key cellular signaling pathways.

PI3K-Akt-mTOR Pathway: Gomisin N has been shown to inhibit the PI3K-Akt pathway and

regulate the mTOR-ULK1 pathway in liver cancer cells, leading to reduced cell viability and

apoptosis[7].
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AMPK/p38 and ERK/JNK Pathways: Gomisin A has been found to suppress colorectal

cancer lung metastasis by inducing apoptosis through the AMPK/p38 pathway[8]. It also

ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell

survival[8].

NADPH Oxidase and ROS Production: Gomisin L1 induces apoptosis in human ovarian

cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the

regulation of NADPH oxidase[9].

STAT1 Pathway: Gomisin A, in combination with TNF-α, enhances G1 cell cycle arrest in

HeLa cells by suppressing the expression of signal transducer and activator of transcription

1 (STAT1)[10].

Based on the activities of its structural analogs, it is plausible that Gomisin M1 may also exert

anti-cancer effects through the modulation of these or similar signaling pathways. Further

research is required to delineate the specific molecular targets of Gomisin M1 in cancer cells.

Quantitative Bioactivity Data
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Compound Activity Cell Line Parameter Value Reference

Gomisin M1 Anti-HIV-1 H9 T cells EC₅₀ <0.65 μM [4]

Gomisin M2 Anti-HIV EC₅₀ 2.4 μM

Halogenated

Gomisin J

derivative

(1506)

Anti-HIV-1 MT-4 T cells ED₅₀ 0.1 to 0.5 μM [5][6]

Gomisin L1 Cytotoxicity

A2780

ovarian

cancer

IC₅₀
21.92 ± 0.73

μM
[9]

Gomisin L1 Cytotoxicity

SKOV3

ovarian

cancer

IC₅₀
55.05 ± 4.55

μM
[9]

Gomisin A Cytotoxicity

CT26

colorectal

cancer

IC₅₀ >20 μM [8]

Gomisin A Cytotoxicity

HT29

colorectal

cancer

IC₅₀ >20 μM [8]

Experimental Protocols
General Protocol for Anti-HIV Activity Assessment (MTT
Assay)
This protocol is a generalized procedure based on common methods for evaluating anti-HIV

activity and can be adapted for testing Gomisin M1.

Cell Culture: Maintain a culture of a suitable T-cell line (e.g., H9 or MT-4 cells) in appropriate

culture medium supplemented with fetal bovine serum and antibiotics.

Compound Preparation: Dissolve Gomisin M1 in a suitable solvent, such as dimethyl

sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the compound in the
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culture medium.

Infection: Seed the T-cells in a 96-well plate. Infect the cells with a known titer of HIV-1. A set

of wells should remain uninfected as a negative control.

Treatment: Immediately after infection, add the different concentrations of Gomisin M1 to

the appropriate wells.

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period of

4-5 days.

MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable

cells will reduce the yellow MTT to purple formazan crystals.

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic

isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. The EC₅₀ value, the concentration of the compound that protects 50% of

the cells from the cytopathic effects of the virus, can then be calculated[11].

General Protocol for HIV-1 Reverse Transcriptase
Inhibition Assay
This protocol describes a general method to assess the direct inhibitory effect of Gomisin M1
on HIV-1 RT.

Reagents: Obtain recombinant HIV-1 reverse transcriptase and a commercially available RT

assay kit, which typically includes a poly(A) template, oligo(dT) primer, dNTPs (with one

being labeled, e.g., ³H-dTTP or biotin-dUTP), and reaction buffer.

Inhibitor Preparation: Prepare serial dilutions of Gomisin M1 in the reaction buffer.

Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled and

unlabeled dNTPs, and the various concentrations of Gomisin M1. Include a positive control

(a known RT inhibitor) and a negative control (no inhibitor).

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT to each well.
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA

synthesis.

Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method

of detection will depend on the label used (e.g., scintillation counting for ³H-dTTP or a

colorimetric/chemiluminescent reaction for biotin-dUTP).

Data Analysis: Calculate the percentage of RT inhibition for each concentration of Gomisin
M1 and determine the IC₅₀ value, which is the concentration of the compound that inhibits

50% of the RT activity.

Visualizations
Signaling Pathways Potentially Modulated by Gomisins
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Caption: Putative signaling pathways modulated by various gomisins in cancer cells.

Experimental Workflow for Anti-HIV Activity Screening
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Caption: General experimental workflow for determining the anti-HIV activity of Gomisin M1.

Conclusion
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Gomisin M1, a lignan from Schisandra chinensis, has demonstrated significant biological

activity, most notably as a potent anti-HIV agent. While its exact mechanisms of action are still

under investigation, preliminary evidence and the activities of related compounds suggest that

it may function as a non-nucleoside reverse transcriptase inhibitor. Furthermore, the broader

family of gomisins exhibits a range of anti-cancer properties through the modulation of critical

cellular signaling pathways, highlighting a promising avenue for future research into Gomisin
M1's therapeutic potential in oncology. This technical guide provides a foundational resource

for scientists and researchers to further explore and unlock the full therapeutic potential of this

intriguing natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23123471/
https://pubmed.ncbi.nlm.nih.gov/23123471/
https://pubmed.ncbi.nlm.nih.gov/23123471/
https://www.researchgate.net/figure/Experimental-protocol-for-the-determination-of-anti-HIV-activity-using-long-A-and_fig2_355302230
https://www.benchchem.com/product/b197998#gomisin-m1-discovery-and-history
https://www.benchchem.com/product/b197998#gomisin-m1-discovery-and-history
https://www.benchchem.com/product/b197998#gomisin-m1-discovery-and-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b197998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b197998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

